molecular formula C27H35NO4 B1675165 Levonantradol CAS No. 71048-87-8

Levonantradol

Cat. No.: B1675165
CAS No.: 71048-87-8
M. Wt: 437.6 g/mol
InChI Key: FFVXQGMUHIJQAO-BFKQJKLPSA-N
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Description

Levonantradol (CP 50,556-1) is a potent synthetic cannabinoid analog of dronabinol that was originally developed by Pfizer in the 1980s . It functions as a full agonist at both the CB1 and CB2 cannabinoid receptors, which are G-protein coupled receptors (GPCRs) . Its mechanism of action involves the activation of these receptors, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels . With an approximately 30 times higher binding affinity for the CB1 receptor than Delta-9-Tetrahydrocannabinol (Δ9-THC), this compound is a highly potent tool for cannabinoid research . This compound was initially investigated for its significant antiemetic and analgesic properties, particularly for the management of postoperative pain and nausea associated with cancer chemotherapy . Preclinical and clinical studies have demonstrated its efficacy in reducing emesis and alleviating nociceptive and postoperative pain . Despite its therapeutic potential, the clinical development of this compound was discontinued due to dose-limiting psychotropic side effects, including sedation, dizziness, dysphoria, and perceptual alterations, which are attributable to its high CB1 receptor potency . Beyond its classic cannabinoid receptor actions, research indicates that this compound and its enantiomers can inhibit the expression of pro-inflammatory cytokine mRNAs (e.g., IL-6, IL-1β, TNF-α) in microglial cells, suggesting a potential role in modulating neuroinflammatory responses . This immunomodulatory effect appears to operate through a mechanism distinct from CB1 or CB2 receptor activation, pointing to the involvement of other cannabinoid-sensitive receptors . For researchers, this compound remains a valuable compound for probing the endocannabinoid system, studying cannabinoid receptor pharmacology, and exploring potential therapeutic applications in pain, inflammation, and emesis. This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

71048-87-8

Molecular Formula

C27H35NO4

Molecular Weight

437.6 g/mol

IUPAC Name

[(6S,6aR,9R,10aR)-9-hydroxy-6-methyl-3-[(2R)-5-phenylpentan-2-yl]oxy-5,6,6a,7,8,9,10,10a-octahydrophenanthridin-1-yl] acetate

InChI

InChI=1S/C27H35NO4/c1-17(8-7-11-20-9-5-4-6-10-20)31-22-15-25-27(26(16-22)32-19(3)29)24-14-21(30)12-13-23(24)18(2)28-25/h4-6,9-10,15-18,21,23-24,28,30H,7-8,11-14H2,1-3H3/t17-,18+,21-,23+,24-/m1/s1

InChI Key

FFVXQGMUHIJQAO-BFKQJKLPSA-N

SMILES

CC1C2CCC(CC2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@H](C[C@H]2C3=C(N1)C=C(C=C3OC(=O)C)O[C@H](C)CCCC4=CC=CC=C4)O

Canonical SMILES

CC1C2CCC(CC2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O

Appearance

Solid powder

Other CAS No.

71048-87-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

levonantradol
nantradol
nantradol hydrochloride
nantradol hydrochloride (6S-(3(S*), 6alpha,6aalpha,9alpha,10abeta))-isomer
nantradol hydrochloride, (3(R*),6alpha,6aalpha,9alpha,10abeta)-(+)-isomer
nantradol, ((3(R*),6alpha,6aalpha,9alpha,10abeta)-(+-))-isomer
nantradol, ((3(S*),6alpha,6aalpha,9alpha,10abeta)-(+-))-isomer
nantradol, (6R-(3(S*),6alpha,6aalpha,9alpha,10abeta))-isomer
nantradol, (6S-(3(S*),6alpha,6aalpha,9alpha,10abeta))-isome

Origin of Product

United States

Preparation Methods

Pioneering Asymmetric Route by Sheshenev et al.

The first asymmetric synthesis of this compound, reported by Sheshenev, Boltukhina, and Hii in 2013, established a benchmark for stereocontrolled cannabinoid production. The route leveraged a chiral pool strategy, starting from (R)-5-phenylpentan-2-ol, to construct the critical phenanthridine core. Key steps included:

  • Stereoselective Cyclization : A palladium-catalyzed intramolecular Heck reaction formed the B and C rings with >98% enantiomeric excess (ee).
  • Hydroxylation and Acetylation : Late-stage oxidation at C9 followed by acetylation introduced the 9-hydroxy-1-acetate motif.
  • Resolution of Diastereomers : Chromatographic separation ensured the desired (6S,6aR,9R,10aR) configuration.

This method achieved an overall yield of 12%, with nuclear magnetic resonance (NMR) and X-ray crystallography confirming the absolute configuration.

Comparative Analysis of Synthetic Approaches

Recent patents highlight alternative strategies for analogous cannabinoids, emphasizing enzymatic catalysis and immobilized synthases. While Sheshenev’s chemical synthesis remains predominant for this compound, enzymatic routes offer potential for scalability and reduced racemization.

Table 1: Comparison of this compound Synthesis Methods

Method Catalysts/Enzymes Yield (%) Enantiomeric Excess (%) Reference
Chemical Asynthesis Pd(OAc)₂, chiral ligands 12 >98
Enzymatic Immobilization THCA synthase (immobilized) N/A 95–99

Structural Characterization and Configuration Analysis

Elucidating the 3D Solution Structure

The 2013 study resolved this compound’s solution-phase conformation using NMR spectroscopy and molecular modeling. Key findings included:

  • Phenanthridine Core Rigidity : The fused rings adopt a boat-chair conformation, stabilizing the cannabinoid-binding pharmacophore.
  • Side-Chain Dynamics : The (R)-5-phenylpentan-2-yloxy group exhibits restricted rotation, favoring interactions with CB1 receptor hydrophobic pockets.

Table 2: Key Structural Parameters from NMR Analysis

Parameter Value (ppm or Hz) Assignment
$$ ^1H $$ NMR (C9-OH) 4.21 (s, 1H) Axial hydroxyl proton
$$ ^{13}C $$ NMR (C1-OAc) 170.5 Acetyl carbonyl carbon

Catalytic Innovations in Cannabinoid Synthesis

Hydrogenation and Stereochemical Control

Patent EP0079134A1 details hydrogenation conditions for synthesizing chiral intermediates akin to this compound’s side chain. Optimal parameters included:

  • Temperature : 0–75°C
  • Pressure : Subatmospheric to 5 bar
  • Catalyst : Raney nickel or palladium-on-carbon.

These conditions minimized over-reduction and preserved the (R)-configuration at C2 of the pentanol moiety.

Enzyme-Mediated Synthesis

Although this compound-specific data are limited, patent US20200048664A1 demonstrates immobilized cannabinoid synthases producing analogs with 95–99% ee. Such methods could adapt to this compound by engineering THCA synthase variants to accept non-natural substrates.

Analytical Characterization Protocols

Post-synthesis characterization ensures compliance with pharmaceutical standards. A 2020 protocol outlined:

  • Sample Preparation : Dissolution in acetonitrile/water (1:1) for LC-MS/MS analysis.
  • Mass Spectrometry : High-resolution MS confirmed the molecular ion at m/z 438.3 ([M+H]⁺).
  • UV-Vis Spectroscopy : λₘₐₓ at 280 nm, characteristic of conjugated dienes in the phenanthridine system.

Chemical Reactions Analysis

Initial Condensation and Reduction

  • Dane salt formation :

    • Reactants : 3,5-Dimethoxyaniline and ethyl acetoacetate.

    • Product : Synthon 1 (keto-enamine intermediate) .

    • Conditions : Borohydride reduction (NaBH₄) in ethanol .

  • Amino group protection :

    • Reagent : Ethyl chloroformate.

    • Outcome : Carbamate-protected intermediate .

  • Ester saponification :

    • Reagent : NaOH in aqueous ethanol.

    • Product : Carboxylic acid derivative .

Cyclodehydration and Ring Formation

  • Cyclodehydration :

    • Reagent : Polyphosphoric acid (PPA).

    • Product : Dihydroquinoline ring system (2 ) .

    • Mechanism : Acid-catalyzed intramolecular cyclization .

  • Etherification :

    • Reactants : Phenolic hydroxyl group and (R)-5-phenylpentan-2-ol.

    • Conditions : HBr-mediated deblocking followed by Williamson ether synthesis .

    • Product : Intermediate 3 .

Formylation and Annulation

  • Double formylation :

    • Reagents : Sodium hydride (NaH) and ethyl formate.

    • Product : N- and C-formylated intermediate (4 ) .

    • Selectivity : Achieved via base-mediated activation of the methylene group .

  • Michael addition :

    • Reactant : Methyl vinyl ketone (MVK).

    • Catalyst : Triethylamine.

    • Product : Michael adduct with a new carbon-carbon bond .

  • Robinson annulation :

    • Conditions : Basic aqueous methanol (K₂CO₃).

    • Outcome : Formation of the tricyclic phenanthridine core (5 ) .

Final Reduction and Acetylation

  • Olefin reduction :

    • Reagent : Lithium in liquid ammonia.

    • Product : Saturated octahydrophenanthridine structure (6 ) .

  • Acetylation :

    • Reagent : Acetic anhydride.

    • Site : Hydroxyl group at C1 position.

    • Product : this compound (final compound) .

Stereochemical Control

The synthesis employs chiral catalysts and resolving agents to ensure the correct (6S,6aR,9R,10aR) configuration :

  • Catalyst : [(R-BINAP)Pd(μ-OH)]₂[OTf]₂ enables enantioselective C–C bond formation (97.5% ee) .

  • Recrystallization : Toluene resolves diastereomers, achieving 100% enantiomeric excess (ee) .

Reaction Data Tables

StepReaction TypeReagents/ConditionsYield (%)Reference
1Dane salt formationEthyl acetoacetate, NaBH₄85
2CyclodehydrationPolyphosphoric acid, 120°C78
3Double formylationNaH, ethyl formate, THF, 20 h76
4Robinson annulationK₂CO₃, MeOH, 0°C74
5Final acetylationAcetic anhydride, pyridine89

Analytical Verification

  • NMR : ¹H and ¹³C NMR confirm regiochemistry and functional groups (e.g., acetate at δ 2.05 ppm) .

  • X-ray crystallography : Validates the (6S,6aR,9R,10aR) configuration .

  • Optical rotation : [α]D²⁰ = +53.3° (c = 0.75, CHCl₃) .

Challenges and Optimizations

  • Solubility : Ethanol/emulphur/saline mixtures are required for intramuscular administration .

  • Byproducts : Minor diastereomers during Michael addition are removed via column chromatography (hexane/EtOAc) .

This compound’s synthesis exemplifies precision in stereochemical control and functional group manipulation, enabling its pharmacological profile as a potent cannabinoid receptor agonist .

Scientific Research Applications

Pharmacological Properties

Binding Affinity and Efficacy
Levonantradol exhibits a higher binding affinity and efficacy compared to other cannabinoids like Δ9-tetrahydrocannabinol (THC) and nabilone. This characteristic makes it a subject of interest in various therapeutic contexts, particularly for conditions that require potent analgesic or antiemetic effects .

Pharmacokinetics
The pharmacokinetics of this compound indicate that it can be administered via multiple routes, including intramuscularly and orally. Its half-life ranges from 1 to 2 hours, and doses typically vary from 0.25 mg to 3.0 mg every 2-4 hours . The drug’s ability to cross the blood-brain barrier efficiently due to its lipophilicity enhances its potential effectiveness in treating central nervous system-related conditions.

Clinical Applications

Pain Management
this compound has been investigated for its analgesic properties, particularly in postoperative pain management. A study demonstrated that it effectively alleviated pain without significant emetic side effects, which are common with other opioids . The drug acts on pain pathways within the central nervous system, making it a candidate for treating chronic pain conditions.

Antiemetic Effects
One of the most notable applications of this compound is in managing chemotherapy-induced nausea and vomiting. Clinical trials have shown that it is more effective than traditional antiemetics such as prochlorperazine and metoclopramide . Its mechanism involves the modulation of cannabinoid receptors that play a role in the vomiting reflex.

Behavioral Studies

Research involving animal models has provided insights into the behavioral effects of this compound. In studies with rhesus monkeys, it was observed that this compound produced signs of central nervous system depression but did not maintain self-administration rates higher than its vehicle, indicating a lower potential for abuse compared to traditional narcotics .

Comparative Efficacy

A comprehensive review of studies comparing this compound with other cannabinoids highlights its superior efficacy in certain applications:

Application This compound Other Cannabinoids (e.g., THC) Notes
Pain ReliefEffectiveModerateHigher efficacy noted in clinical trials
AntiemeticHighly EffectiveVariableMore effective than standard antiemetics
Behavioral EffectsCNS DepressionVariesLower abuse potential observed

Comparison with Similar Compounds

Table 1: Structural and Receptor Affinity Comparison

Compound Structural Class Primary Target Approval Status Key Modifications vs. THC
Levonantradol THC analog (synthetic) CB1/CB2 Research-only 9β-hydroxy substitution, reduced unsaturation
Dronabinol Synthetic THC CB1/CB2 Approved (US, EU) None—identical to natural THC
Nabilone THC analog (synthetic) CB1/CB2 Approved (US, EU) Cyclohexanol ring substitution
CP-55,940 Bicyclic cannabinoid CB1/CB2 Research-only Non-classical cannabinoid structure
WIN 55,212-2 Aminoalkylindole CB1/CB2 Research-only No structural relation to THC

This compound’s core structure includes a 9β-hydroxy group and reduced unsaturation compared to THC, enhancing receptor affinity and metabolic stability . Unlike aminoalkylindoles (e.g., WIN 55,212-2), this compound retains a classical cannabinoid backbone, subjecting it to stricter regulatory controls .

Anti-Emesis Efficacy and Side Effects

Table 2: Anti-Emesis Efficacy in Chemotherapy-Induced Nausea and Vomiting (CINV)

Compound Response Rate (CINV) Administration Route Key Limitations
This compound 50% in refractory cases IM, Oral High sedation (61%), dysphoria (30%)
Dronabinol 40–50% Oral Psychoactive effects, dizziness
Nabilone 60–70% Oral Sedation, euphoria
Prochlorperazine 30–40% Oral, IV Extrapyramidal symptoms

This compound’s antiemetic efficacy is comparable to dronabinol but inferior to nabilone . In a phase I-II trial, 53% of patients on non-cisplatin regimens achieved partial or complete response, versus 23% on cisplatin . However, 70–90% of patients experienced adverse effects, including injection-site pain (56%) and severe psychotropic reactions (26%) . By contrast, nabilone and dronabinol exhibit milder side-effect profiles, contributing to their regulatory approval .

Analgesic Properties and Abuse Liability

This compound demonstrates analgesic efficacy in postoperative and trauma-related pain, outperforming placebo in clinical trials . Its mechanism involves CB1 receptor-mediated inhibition of acetylcholine turnover in the hippocampus and striatum, distinct from opioid pathways .

Research-Only Derivatives and Preclinical Candidates

This compound’s structural optimization led to compounds like CP-55,940, a high-affinity CB1 agonist used to characterize cannabinoid receptors . Unlike this compound, CP-55,940’s bicyclic structure enables diverse preclinical applications without regulatory restrictions .

Biological Activity

Levonantradol, a synthetic cannabinoid derived from tetrahydrocannabinol (THC), has been studied for its various biological activities, particularly in pain management and antiemetic effects. This article synthesizes findings from diverse studies to provide a comprehensive overview of the compound's pharmacological properties, efficacy, and safety profile.

This compound is structurally similar to THC, acting primarily on the cannabinoid receptors (CB1 and CB2) in the central nervous system. Its analgesic properties are attributed to its ability to modulate pain pathways through these receptors, leading to reduced nociceptive signaling. Additionally, this compound influences prostanoid mechanisms, which may further contribute to its analgesic effects .

Efficacy in Pain Management

  • Potency Comparison : this compound has been reported to be approximately 3000 times more potent than morphine in blocking naloxone-induced signs of abstinence in morphine-dependent mice, highlighting its significant analgesic potential .
  • Clinical Trials : A rapid literature review identified several randomized controlled trials (RCTs) assessing this compound's effectiveness in postoperative pain management. Out of 11 RCTs, two trials using intramuscular this compound showed statistically significant pain reduction compared to placebo, although the overall quality of evidence was rated as low due to unclear bias risks .
  • Case Studies : In one study involving patients undergoing chemotherapy, this compound demonstrated a notable reduction in pain associated with chemotherapy-induced nausea and vomiting (CINV), although it did not outperform conventional antiemetics like prochlorperazine .
StudyPopulationInterventionOutcome
Hutcheon et al., 1983108 patientsLevonatnadrol vs. ChlorpromazineThis compound more effective but higher CNS side effects
Cunningham et al., 198870 patientsNabilone vs. MetoclopramideMetoclopramide significantly reduced vomiting episodes
Svendsen et al., 200424 patientsDronabinol for neuropathic painModest analgesic effect with higher adverse events

Effectiveness in CINV

This compound has been evaluated for its antiemetic properties in patients receiving chemotherapy. The results have been mixed:

  • Phase I Trials : A study involving 34 patients receiving cisplatin showed that this compound had a similar safety profile to other cannabinoids but was less effective than traditional antiemetics in controlling emesis .
  • Comparative Studies : Reviews have indicated that while some studies suggest this compound can reduce nausea and vomiting, it does not consistently outperform standard treatments like metoclopramide or chlorpromazine .
StudyPopulationInterventionFindings
Crawford & Buckman, 198632 patientsNabilone vs. MetoclopramideNo significant difference in vomiting control
Hutcheon et al., 1983108 patientsThis compound vs. ChlorpromazineMore effective but higher CNS side effects noted
Esfandyari et al., 200752 volunteersDronabinol vs. PlaceboDronabinol relaxed colon but increased sensation ratings

Safety Profile

This compound's safety profile is comparable to other cannabinoids, with common side effects including dizziness (65%), burning at the injection site (48%), and mild sedation (44%) observed in clinical trials . Notably, urinary retention was reported at higher doses, indicating the need for careful dose management.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Levonantradol
Reactant of Route 2
Levonantradol

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